molecular formula C18H22FN3OS B2882738 4-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide CAS No. 946327-10-2

4-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Cat. No.: B2882738
CAS No.: 946327-10-2
M. Wt: 347.45
InChI Key: FOWQHTCAOHQVHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a synthetic organic compound It features a benzamide core substituted with a fluorine atom, a thiophene ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step organic reactions. A common route might include:

    Formation of the Benzamide Core: Starting with a fluorobenzoyl chloride, which reacts with an amine to form the benzamide.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide.

    Substitution: The fluorine atom on the benzene ring can be a site for nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.

Biology

In biological research, it may serve as a probe to study the interactions of piperazine-containing compounds with biological targets.

Medicine

Medicinally, compounds with similar structures are often investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders or as anti-inflammatory agents.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The piperazine moiety is known to interact with neurotransmitter receptors, while the thiophene ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(2-(4-methylpiperazin-1-yl)ethyl)benzamide: Lacks the thiophene ring.

    N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide: Lacks the fluorine atom.

    4-fluoro-N-(2-(piperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide: Lacks the methyl group on the piperazine ring.

Uniqueness

The presence of the fluorine atom, thiophene ring, and methylpiperazine moiety in 4-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide makes it unique, potentially offering a distinct pharmacological profile and binding properties compared to similar compounds.

Properties

IUPAC Name

4-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3OS/c1-21-7-9-22(10-8-21)17(15-6-11-24-13-15)12-20-18(23)14-2-4-16(19)5-3-14/h2-6,11,13,17H,7-10,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWQHTCAOHQVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.